3-Chloro-4-methoxybenzenesulfonamide

説明

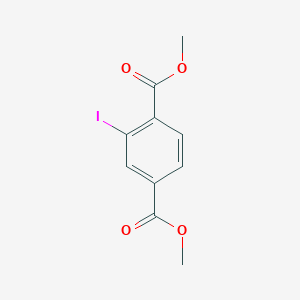

3-Chloro-4-methoxybenzenesulfonamide is a compound with the molecular formula C7H8ClNO3S . It is also known as Chloramphenicol intermediate and is commonly used in various fields of research and industry.

Molecular Structure Analysis

The molecular weight of 3-Chloro-4-methoxybenzenesulfonamide is 221.66 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 220.9913420 g/mol . The compound’s complexity, as computed by Cactvs 3.4.6.11, is 261 .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 77.8 Ų . It has a heavy atom count of 13 and a formal charge of 0 . The compound is covalently bonded and is canonicalized .科学的研究の応用

Chlorination Reagent

3-Chloro-4-methoxybenzenesulfonamide has been used in organic synthesis as a chlorinating reagent. It demonstrates effectiveness in chlorinating various compounds such as 1,3-diketones, β-keto esters, and aromatic amines, leading to chlorinated products in good to high yields. This highlights its utility in synthetic chemistry for introducing chlorine atoms into organic molecules (Pu, Li, Lu, & Yang, 2016).

Antitumor Activity

Some derivatives of 3-Chloro-4-methoxybenzenesulfonamide have been evaluated for their antitumor properties. Compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide have shown potent cell cycle inhibitory effects and have progressed to clinical trials as potential antimitotic agents (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Antiviral and Antifungal Applications

Derivatives of 3-Chloro-4-methoxybenzenesulfonamide have been synthesized and tested for their anti-HIV and antifungal activities. These studies contribute to the understanding of the therapeutic potential of these compounds in treating infectious diseases (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

Crystallography Studies

Crystal structure analysis of compounds related to 3-Chloro-4-methoxybenzenesulfonamide, such as N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, has contributed to a deeper understanding of molecular interactions and supramolecular architecture in crystal engineering (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).

作用機序

Target of Action

3-Chloro-4-methoxybenzenesulfonamide is a type of sulfonamide, which are known to primarily target the enzyme carbonic anhydrase (CA) . This enzyme plays a critical role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues .

Mode of Action

The compound interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged nitrogen of its sulfonamide group and the zinc ion in the active site of the enzyme . This interaction results in the inhibition of the enzyme’s activity . It’s important to note that secondary or tertiary sulfonamides, such as 3-chloro-4-methoxybenzenesulfonamide, bind to carbonic anhydrase with much lower affinity compared to primary sulfonamides .

Biochemical Pathways

The inhibition of carbonic anhydrase by 3-Chloro-4-methoxybenzenesulfonamide affects the carbon dioxide transport and pH regulation pathways in the body . The downstream effects of this inhibition can lead to a decrease in the transport of carbon dioxide out of tissues and a potential imbalance in pH .

Pharmacokinetics

They are primarily excreted unchanged in the urine . The bioavailability of sulfonamides can be influenced by factors such as the compound’s solubility, the pH of the environment, and the presence of food in the stomach.

Result of Action

The primary result of the action of 3-Chloro-4-methoxybenzenesulfonamide is the inhibition of carbonic anhydrase activity. This can lead to a decrease in the transport of carbon dioxide out of tissues and potential pH imbalances . The specific molecular and cellular effects can vary depending on the tissue and the specific isoform of carbonic anhydrase that is inhibited .

Action Environment

The action, efficacy, and stability of 3-Chloro-4-methoxybenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution in the body. Additionally, the presence of other substances, such as food in the stomach, can also impact the absorption of the compound .

将来の方向性

3-Chloro-4-methoxybenzenesulfonamide, also known as Chloramphenicol intermediate, is commonly used in various fields of research and industry. Its potential applications and future directions would depend on the specific research or industrial context.

Relevant Papers Several papers have been published on sulfonamides and their antitumor properties . These papers could provide more detailed information on the properties and potential applications of 3-Chloro-4-methoxybenzenesulfonamide.

特性

IUPAC Name |

3-chloro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBGFUXPGSMUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359512 | |

| Record name | 3-chloro-4-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-methoxybenzenesulfonamide | |

CAS RN |

69173-20-2 | |

| Record name | 3-chloro-4-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)

![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)